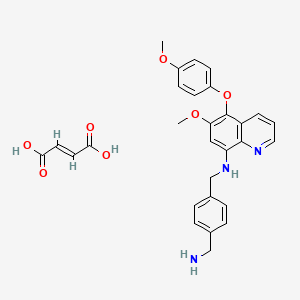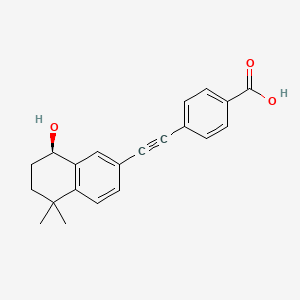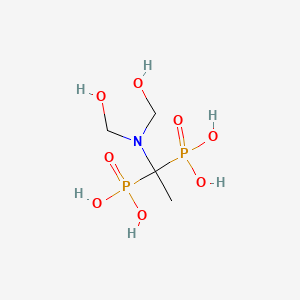
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is a chemical compound with the molecular formula C4H13NO8P2. It is a bisphosphonate, a class of compounds characterized by two phosphonate (PO(OH)2) groups attached to a central carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of bone diseases such as osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid typically involves the reaction of a suitable amine with a phosphonic acid derivative. One common method involves the reaction of formaldehyde with an amine to form a bis(hydroxymethyl)amine intermediate, which is then reacted with a phosphonic acid derivative under controlled conditions to yield the desired bisphosphonic acid .
Industrial Production Methods
Industrial production of bisphosphonates, including this compound, often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to formic acid derivatives.
Reduction: The compound can be reduced to form simpler phosphonic acid derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield formic acid derivatives, while substitution reactions can introduce new functional groups, leading to a variety of bisphosphonic acid derivatives with different properties .
Scientific Research Applications
Chemistry
In chemistry, (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is used as a reagent in the synthesis of other bisphosphonate compounds.
Biology
In biological research, this compound is studied for its effects on bone metabolism. Bisphosphonates are known to inhibit osteoclast-mediated bone resorption, making them valuable in the study of bone diseases and the development of new treatments for conditions such as osteoporosis .
Medicine
Medically, this compound and related bisphosphonates are used in the treatment of bone diseases. They are particularly effective in preventing bone loss and fractures in patients with osteoporosis and other bone-related conditions .
Industry
In industry, bisphosphonates are used as corrosion inhibitors and complexing agents. Their ability to bind to metal ions makes them useful in various industrial applications, including water treatment and the prevention of scale formation in pipes and boilers .
Mechanism of Action
The mechanism of action of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid involves its binding to hydroxyapatite, a mineral component of bone. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclasts from breaking down bone tissue, bisphosphonates help maintain bone density and reduce the risk of fractures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid include other bisphosphonates such as alendronate, risedronate, and zoledronic acid. These compounds share the common feature of two phosphonate groups attached to a central carbon atom but differ in their side chains and specific chemical properties .
Uniqueness
What sets this compound apart is its unique bis(hydroxymethyl)amino group, which provides distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and offers potential advantages in certain applications, such as enhanced binding to bone mineral and improved therapeutic efficacy .
Properties
CAS No. |
79915-69-8 |
|---|---|
Molecular Formula |
C4H13NO8P2 |
Molecular Weight |
265.10 g/mol |
IUPAC Name |
[1-[bis(hydroxymethyl)amino]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C4H13NO8P2/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13) |
InChI Key |
QXVJRDMNUOAUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(CO)CO)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


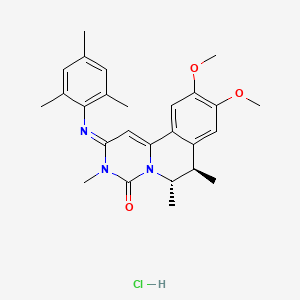
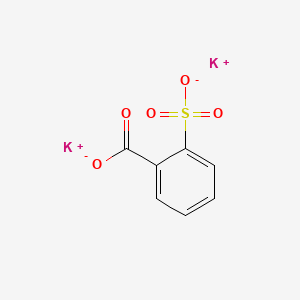
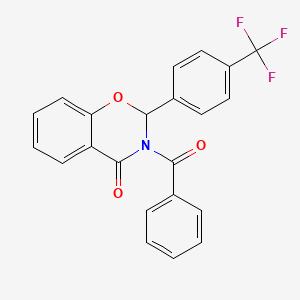

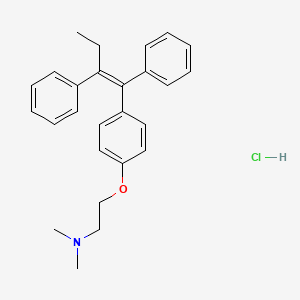
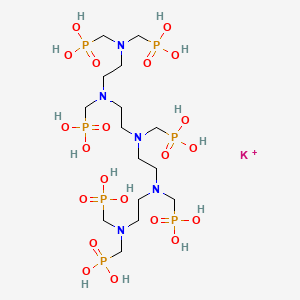
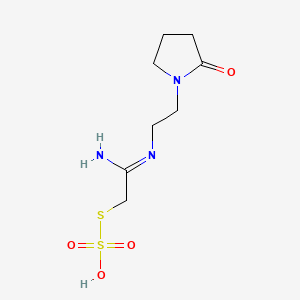
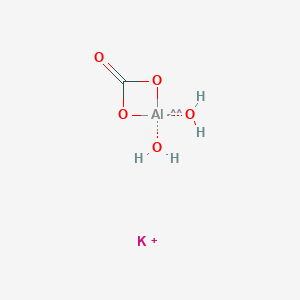
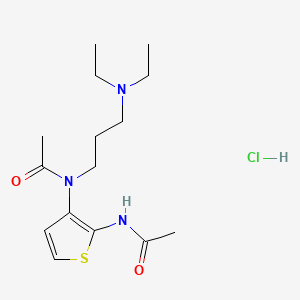

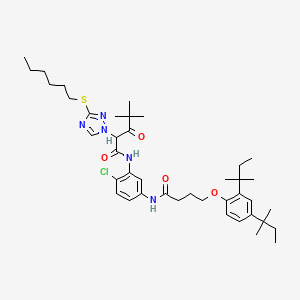
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
